Para-Methylphenyl Piperazine Substitution Provides D4/D2 Selectivity Advantage Over Unsubstituted Phenylpiperazine Congeners
In a series of N-(substituted-phenyl)piperazines evaluated for dopamine D4 and D2 receptor binding, the 4-methylphenyl analogue displayed a D4 Ki of 2.5 nM and a D2 Ki of 360 nM, yielding a D2/D4 selectivity ratio of 144-fold. By contrast, the corresponding unsubstituted phenylpiperazine analogue exhibited a D4 Ki of 12 nM and a D2 Ki of 85 nM, giving only a 7-fold selectivity [1]. Although this specific dataset was generated on a simpler piperazine scaffold lacking the benzyloxyphenoxy-propanol linker, the para-methylphenyl pharmacophore is preserved in the target compound, and class-level SAR indicates that the 4-methylphenyl group is a critical determinant for D4-over-D2 discrimination [1].
| Evidence Dimension | Dopamine D4 vs. D2 receptor binding selectivity (Ki ratio) |
|---|---|
| Target Compound Data | D4 Ki ≈ 2.5 nM; D2 Ki ≈ 360 nM (inferred from para-methylphenyl piperazine pharmacophore; direct data on CAS 347370-13-2 not publicly available) |
| Comparator Or Baseline | Unsubstituted phenylpiperazine analog: D4 Ki = 12 nM; D2 Ki = 85 nM |
| Quantified Difference | ~21-fold improvement in selectivity ratio (144-fold vs. 7-fold) |
| Conditions | [3H]spiperone radioligand binding to cloned human D4.4 and D2L receptors expressed in CHO cells |
Why This Matters
For researchers procuring a D4-preferring probe, the 4-methylphenyl substituent is essential for achieving functional D4 selectivity; an unsubstituted phenylpiperazine analog would exhibit substantial D2 overlap and confound target deconvolution.
- [1] Healy, M. A., Johns, A., Nash, D. J., Riley, G. J., Scott, E. E., Smith, S. A., Stemp, G., & Wilson, K. (1996). N-(Substituted-phenyl) piperazines: antagonists with high binding and functional selectivity for dopamine D4 receptors. Bioorganic & Medicinal Chemistry Letters, 6(11), 1261–1266. View Source
